molecular formula C15H23NO4S B7685051 N-cycloheptyl-2,5-dimethoxybenzenesulfonamide

N-cycloheptyl-2,5-dimethoxybenzenesulfonamide

Cat. No.: B7685051
M. Wt: 313.4 g/mol
InChI Key: QOVUUXSEBJYSRU-UHFFFAOYSA-N
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Description

N-cycloheptyl-2,5-dimethoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but may involve optimization of reaction conditions to improve yield and purity. This can include the use of more efficient mixing, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium hydride or sodium methoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2,5-dimethoxybenzoic acid.

    Reduction: Formation of N-cycloheptyl-2,5-dimethoxybenzylamine.

    Substitution: Formation of various substituted benzenesulfonamides depending on the substituent introduced.

Scientific Research Applications

N-cycloheptyl-2,5-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes or receptors and modulate their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

N-cycloheptyl-2,5-dimethoxybenzenesulfonamide can be compared with other similar compounds, such as:

    N-cyclohexyl-2,5-dimethoxybenzenesulfonamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    4-bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide: Contains a bromine atom at the 4-position of the benzene ring.

    This compound derivatives: Various derivatives with different substituents on the benzene ring or the cycloheptyl group.

The uniqueness of this compound lies in its specific structural features, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-cycloheptyl-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-19-13-9-10-14(20-2)15(11-13)21(17,18)16-12-7-5-3-4-6-8-12/h9-12,16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVUUXSEBJYSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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